molecular formula C6H9ClO2 B14622824 Cyclopropylmethyl chloroacetate CAS No. 57882-17-4

Cyclopropylmethyl chloroacetate

Cat. No.: B14622824
CAS No.: 57882-17-4
M. Wt: 148.59 g/mol
InChI Key: UNBGDHXJUAKPFF-UHFFFAOYSA-N
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Description

Cyclopropylmethyl chloroacetate is an organic compound that features a cyclopropane ring attached to a methyl group and a chloroacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylmethyl chloroacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropylmethyl alcohol and chloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or primary amines are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters or amides.

    Hydrolysis: Products are cyclopropylmethyl alcohol and chloroacetic acid.

    Oxidation and Reduction: Products include carboxylic acids or alcohols, respectively.

Scientific Research Applications

Cyclopropylmethyl chloroacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of drugs with improved potency and metabolic stability.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropylmethyl chloroacetate involves its reactivity towards nucleophiles and electrophiles. The cyclopropane ring imparts strain to the molecule, making it more reactive in certain chemical transformations. The ester group can undergo hydrolysis, releasing the cyclopropylmethyl moiety, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl acetate
  • Cyclopropylmethyl bromide
  • Cyclopropylmethyl alcohol

Uniqueness

Cyclopropylmethyl chloroacetate is unique due to the presence of both a cyclopropane ring and a chloroacetate ester. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

57882-17-4

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

cyclopropylmethyl 2-chloroacetate

InChI

InChI=1S/C6H9ClO2/c7-3-6(8)9-4-5-1-2-5/h5H,1-4H2

InChI Key

UNBGDHXJUAKPFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(=O)CCl

Origin of Product

United States

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